molecular formula C21H23BrN2O2 B2763623 4-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941906-11-2

4-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2763623
CAS No.: 941906-11-2
M. Wt: 415.331
InChI Key: NYPWCOGNZDCWHJ-UHFFFAOYSA-N
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Description

4-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a useful research compound. Its molecular formula is C21H23BrN2O2 and its molecular weight is 415.331. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Potential

One research avenue explores the One-Pot Synthesis of Dynamic Benzoxazinones and Quinazolinones . Researchers have investigated reactions of benzoxazinone derivatives to afford corresponding quinazolinones with expected biological activity. This study illustrates the versatility of such compounds, including potential applications in medicinal chemistry due to their interesting biological activities (El-hashash, Azab, & Morsy, 2016).

Chemical Transformations and Applications

Another research direction involves the Bromination of Quinoline Derivatives , which provides insight into the regioselective monobromination of isoquinoline and related compounds. This process is highly sensitive to the choice of brominating agent, acid, temperature, and concentration, indicating the complex chemistry of these bromo-substituted compounds and their potential utility in further chemical transformations (Brown & Gouliaev, 2004).

Cobalt-Promoted Dimerization

The Cobalt-Promoted Dimerization of Aminoquinoline Benzamides represents a significant methodological advancement, showcasing a specific reaction mechanism that could be harnessed for synthesizing novel compounds. This method demonstrates the compatibility of various functional groups under the reaction conditions, suggesting its potential application in synthesizing a wide range of structurally diverse molecules (Grigorjeva & Daugulis, 2015).

Potential Ligands for σ Receptors

Research on Tetrahydroisoquinolinyl Benzamides highlights the synthesis and evaluation of these compounds as potential ligands for σ receptors. This area of research is particularly relevant to the development of novel therapeutic agents, given the significant role of σ receptors in various physiological processes and diseases. The findings underscore the importance of structural modifications in enhancing receptor affinity and selectivity, which could guide the design of new pharmaceuticals (Xu, Lever, & Lever, 2007).

Properties

IUPAC Name

4-bromo-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O2/c1-14(2)11-12-24-19-9-8-18(13-16(19)5-10-20(24)25)23-21(26)15-3-6-17(22)7-4-15/h3-4,6-9,13-14H,5,10-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPWCOGNZDCWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.